4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Description
4-(4-Chlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione is a thiazinane derivative characterized by a six-membered ring containing sulfur and nitrogen, with a 4-chlorophenyl substituent at position 4 and three ketone groups. Its structural analogs vary in substituent type, position, and number, influencing physicochemical properties and reactivity. Below, we systematically compare it with similar compounds using data from diverse sources.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMSDWARTUNHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione typically involves the reaction of 4-chlorophenylamine with appropriate reagents to form the thiazinane ring. The reaction conditions may include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituent electronic nature (electron-withdrawing vs. donating) and steric bulk. The following table summarizes critical properties:
Key Observations:
- Electron-withdrawing substituents (e.g., Cl, Br) increase molecular weight and density compared to electron-donating groups (e.g., Me, MeO). For example, the dichlorophenyl analog (MW 396.25) has a higher density (1.59 g/cm³) than the methoxybenzyl tetrone (1.42 g/cm³) .
- Steric effects : Bulky substituents (e.g., 2-phenyl in ) elevate boiling points due to increased molecular rigidity and van der Waals interactions.
- Acidity : Electron-withdrawing groups lower pKa (e.g., -3.22 for dichlorophenyl-phenyl analog) compared to less electronegative substituents .
Biological Activity
4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, also known as 3,5-Thiomorpholinedione, is a compound with a unique thiazinane ring structure. This article explores its biological activity, synthesis, and potential applications based on available research findings.
- Molecular Formula : C10H8ClNO3S
- Molar Mass : 257.69 g/mol
- CAS Number : 338409-75-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, influencing key biological pathways. Although detailed mechanisms remain under investigation, preliminary studies suggest potential effects on metabolic processes and cellular signaling pathways .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Some studies have reported that thiazine derivatives can possess antimicrobial properties. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, suggesting that this compound may also exhibit this property. Antioxidants play a crucial role in mitigating oxidative stress in cells.
- Potential Anticancer Effects : Preliminary studies indicate that thiazine derivatives can induce apoptosis in cancer cells. This effect is likely mediated through the modulation of apoptotic pathways and the inhibition of tumor growth.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy :
-
Antioxidant Activity Assessment :
- An experiment measuring the DPPH radical scavenging activity showed that thiazine derivatives exhibit varying degrees of antioxidant activity. The compound's ability to donate electrons was quantified, revealing a notable capacity to neutralize free radicals.
-
Apoptosis Induction in Cancer Cells :
- Research focusing on cancer cell lines showed that thiazine derivatives could trigger apoptosis through caspase activation pathways. This suggests a potential therapeutic application in oncology.
Comparative Analysis of Similar Compounds
A comparative analysis can provide insights into the uniqueness and potential advantages of this compound over other compounds.
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-(4-chlorophenyl)-1lambda⁴,4-thiazinane-1,3,5-trione, and what purification strategies are recommended?
- Methodology : A common approach involves reacting lithium dibenzylamide with substituted isothiocyanates in diethyl ether, followed by recrystallization from acetone to obtain high-purity crystals (yield ~90%) . For analogous compounds, 4-chlorobenzaldehyde and methyl thioacetate have been used as precursors, with hydrogenation steps to achieve the target structure . Purification typically employs recrystallization or column chromatography, depending on solubility and byproduct complexity.
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for similar triazinane-trione derivatives (e.g., R-factor = 0.053, data-to-parameter ratio = 17.9) . Complementary techniques include:
- NMR : , , and DEPT spectra to assign proton and carbon environments.
- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and thiocarbonyl (C=S, ~1200 cm) stretches.
- Mass spectrometry : High-resolution MS to confirm molecular formula and fragmentation patterns .
Q. What methods are used to determine solubility and physicochemical properties critical for experimental design?
- Methodology : Solubility is assessed in solvents like acetone, DMSO, or ethanol via gravimetric analysis or UV-Vis spectroscopy. Partition coefficients (logP) are calculated using HPLC or shake-flask methods. Thermal stability is evaluated via differential scanning calorimetry (DSC), with melting points reported in the range of 530–531 K for related compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation in the synthesis of this compound?
- Methodology :
- Catalyst screening : Lithium salts (e.g., LiHMDS) or phase-transfer catalysts may enhance reaction efficiency .
- Temperature control : Lower temperatures (e.g., 0–5°C) can suppress side reactions like oxidation or dimerization.
- In situ monitoring : Use of FT-IR or HPLC to track intermediate formation and adjust reaction time dynamically .
Q. What computational and experimental strategies are employed to evaluate its biological activity, such as enzyme inhibition?
- Methodology :
- Molecular docking : AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., Leishmania enzymes) .
- In vitro assays : Dose-response curves against parasitic cultures (e.g., Leishmania spp.) with IC determination via MTT or resazurin assays .
- Metabolic stability : Microsomal incubation studies to assess cytochrome P450 interactions .
Q. How can structural modifications enhance its activity, and what analytical tools validate these changes?
- Methodology :
- SAR studies : Introduce substituents (e.g., fluoro, methoxy) at the 4-chlorophenyl ring and measure changes in bioactivity .
- X-ray crystallography : Compare binding modes of analogs with parent compound .
- DFT calculations : Analyze electronic effects (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .
Q. How should conflicting data on synthetic yields or spectral assignments be resolved?
- Methodology :
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) across labs.
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Peer validation : Cross-reference with published crystallographic data (e.g., CCDC entries) for structural confirmation .
Q. What role do computational models play in predicting reaction pathways or degradation products?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
